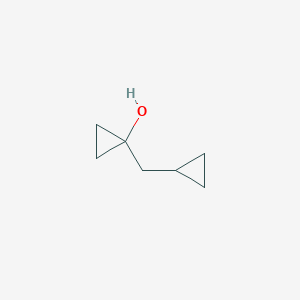
1-(2-(Trifluoromethoxy)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Trifluoromethoxy)phenyl]propan-2-one is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propan-2-one moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(trifluoromethoxy)phenyl]propan-2-one typically involves the introduction of the trifluoromethoxy group into the phenyl ring, followed by the formation of the propan-2-one structure. Common synthetic routes include:
Aromatic Coupling Reactions: These reactions involve the coupling of a trifluoromethoxy-substituted aromatic compound with a suitable precursor to form the desired product.
Radical Trifluoromethylation: This method employs radical intermediates to introduce the trifluoromethoxy group onto the aromatic ring.
Nucleophilic and Electrophilic Trifluoromethylation: These reactions utilize nucleophilic or electrophilic reagents to achieve the trifluoromethylation of the aromatic ring.
Industrial Production Methods: Industrial production of 1-[2-(trifluoromethoxy)phenyl]propan-2-one often involves large-scale implementation of the aforementioned synthetic routes, optimized for yield and efficiency. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[2-(Trifluoromethoxy)phenyl]propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The trifluoromethoxy group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include trifluoromethoxy-substituted carboxylic acids, secondary alcohols, and various substituted aromatic compounds .
Applications De Recherche Scientifique
1-[2-(Trifluoromethoxy)phenyl]propan-2-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-[2-(trifluoromethoxy)phenyl]propan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to various biological targets, potentially affecting enzyme activity and cellular signaling pathways .
Comparaison Avec Des Composés Similaires
1-(4-(Trifluoromethoxy)phenyl)propan-2-one: This compound has a similar structure but with the trifluoromethoxy group in a different position on the phenyl ring.
Uniqueness: 1-[2-(Trifluoromethoxy)phenyl]propan-2-one is unique due to its specific trifluoromethoxy substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds .
Propriétés
Formule moléculaire |
C10H9F3O2 |
|---|---|
Poids moléculaire |
218.17 g/mol |
Nom IUPAC |
1-[2-(trifluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C10H9F3O2/c1-7(14)6-8-4-2-3-5-9(8)15-10(11,12)13/h2-5H,6H2,1H3 |
Clé InChI |
CASHVSIYNUQQJP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1=CC=CC=C1OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


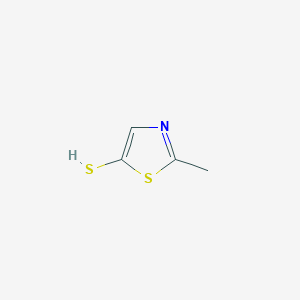
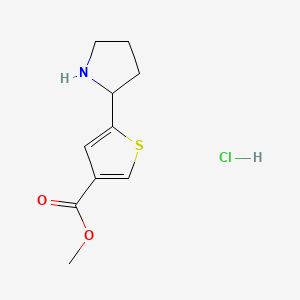

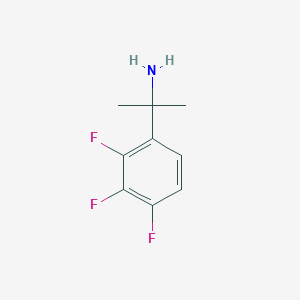
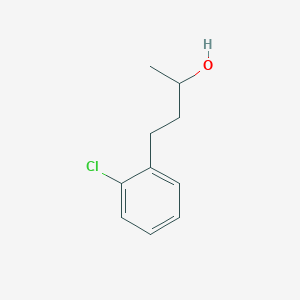

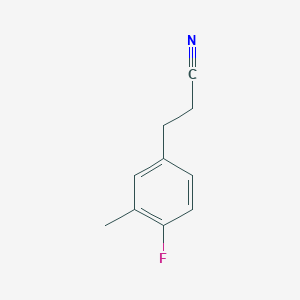
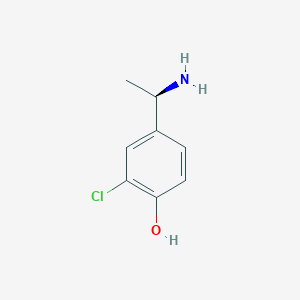
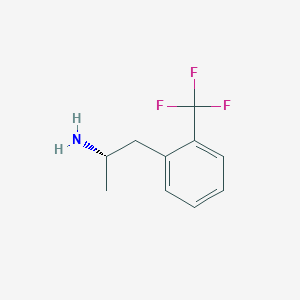
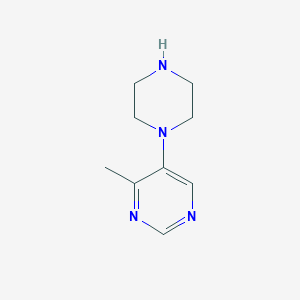
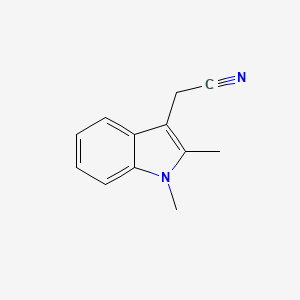
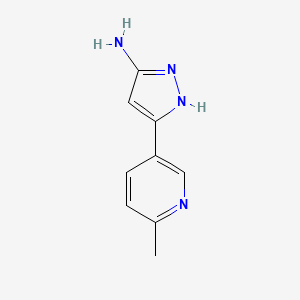
![(r)-2-Amino-2-(8-methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-ol](/img/structure/B13606441.png)
